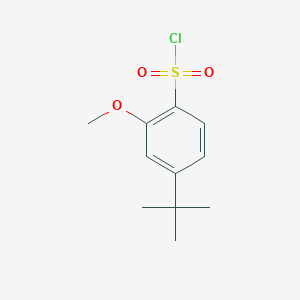
4-Tert-butyl-2-methoxybenzene-1-sulfonyl chloride
Cat. No. B8391512
Key on ui cas rn:
852951-50-9
M. Wt: 262.75 g/mol
InChI Key: VFLYKHCIOISXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07498338B2
Procedure details


To a solution of 4-tert-butyl-2-methoxybenzenesulfonyl chloride (258 mg, 0.99 mmol) in DMF (6 ml) was added pyrrolidine (70 mg, 0.99 mmol) and the solution was stirred at ambient temperature for 30 minutes, and concentrated in vacuo. The residue was dissolved in xylene (10 ml) and then added to mixture of AlCl3 (525 mg, 3.39 mmol) in xylene (5 ml). The resulting mixture was stirred for 18 h at 70° C. After colling the mixture was poured into stirred ice-cold water, and extracted with ether (2×30 ml). The ether layer was dried over sodium sulfate, filtered and concentrated to give 120 mg of subtitle compound.





Name
Identifiers


|
REACTION_CXSMILES
|
C([C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[C:7]([O:15]C)[CH:6]=1)(C)(C)C.[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1.[Al+3].[Cl-].[Cl-].[Cl-]>CN(C=O)C.C1(C)C(C)=CC=CC=1>[N:17]1([S:11]([C:8]2[CH:9]=[CH:10][CH:5]=[CH:6][C:7]=2[OH:15])(=[O:12])=[O:13])[CH2:21][CH2:20][CH2:19][CH2:18]1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
258 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)OC
|
|
Name
|
|
|
Quantity
|
70 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at ambient temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in xylene (10 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for 18 h at 70° C
|
|
Duration
|
18 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was poured
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
into stirred ice-cold water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (2×30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether layer was dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)S(=O)(=O)C1=C(C=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
